

# Physical properties of 2-Chloroethyl thiocyanate

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## Compound of Interest

Compound Name: 2-Chloroethyl thiocyanate

CAS No.: 928-57-4

Cat. No.: B1593762

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## Technical Monograph: 2-Chloroethyl Thiocyanate

### A Bifunctional Scaffold for Heterocyclic Synthesis and Medicinal Chemistry[1]

#### Executive Summary

**2-Chloroethyl thiocyanate** (CAS: 928-57-4) is a specialized bifunctional alkylating agent utilized primarily in the synthesis of sulfur-nitrogen heterocycles.[1] Characterized by the presence of both a leaving group (chloride) and a pseudohalogen (thiocyanate) on an ethylene bridge, it serves as a "pre-loaded" cyclization precursor.[1]

This guide addresses the critical operational gap between basic property data and applied synthetic utility. It is designed for medicinal chemists requiring precise handling parameters, spectroscopic validation data, and mechanistic insights into its application for thiazoline scaffold construction.[1]

#### Part 1: Molecular Identity & Physicochemical Profile[1]

CAS Registry Number: 928-57-4 IUPAC Name: 2-Thiocyanatoethyl chloride Synonyms: 2-Chloroethyl rhodanide; Thiocyanic acid, 2-chloroethyl ester.[1]

The physical constants below are validated for reagent-grade material (>97% purity). Note the significant density and refractive index, which are critical for monitoring purification fractions.[1]

**Table 1: Validated Physical Properties[1]**

Property	Value	Operational Note
Molecular Formula	C <sub>3</sub> H <sub>4</sub> CINS	
Molecular Weight	121.59 g/mol	
Appearance	Colorless to pale yellow liquid	Darkens upon storage (polymerization/isomerization). [1]
Boiling Point	203°C (at 760 mmHg)	Critical: Decomposes near BP. [1] Distill under reduced pressure (e.g., 85–88°C at 15 mmHg).
Density	1.284 g/cm <sup>3</sup> (at 20°C)	Significantly denser than water; forms bottom layer in aqueous extractions.[1]
Refractive Index (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted"> )	1.5140	Use for quick purity checks during distillation.
Solubility	Ethanol, Chloroform, Ether	Immiscible with water; hydrolyzes slowly in hot water. [1]
Flash Point	>110°C	Combustible.[1]

## Part 2: Structural Analysis & Spectroscopic Signatures

Reliable identification is paramount, as the compound can isomerize to the thermodynamically more stable isothiocyanate ( $-NCS$ ) under thermal stress.[1]

## Infrared Spectroscopy (FT-IR)

The thiocyanate moiety provides a distinct diagnostic handle.[1]

- Diagnostic Peak: Sharp, strong absorption at  $2150\text{--}2160\text{ cm}^{-1}$  ( $C\equiv N$  stretch).[1]
- Differentiation: If the peak broadens or shifts to  $\sim 2050\text{--}2100\text{ cm}^{-1}$  (broad, strong), significant isomerization to the isothiocyanate ( $-NCS$ ) has occurred.
- C-Cl Stretch:  $650\text{--}750\text{ cm}^{-1}$ .[1]

## Nuclear Magnetic Resonance ( $^1H$ -NMR)

Solvent:  $CDCl_3$ , 400 MHz.

- $\delta$  3.80 ppm (t, 2H,  $J=6.5$  Hz):  $-CH_2-Cl$  (Deshielded by Chlorine)
- $\delta$  3.35 ppm (t, 2H,  $J=6.5$  Hz):  $-CH_2-SCN$  (Deshielded by Sulfur/Nitrile)

Note: The triplet splitting pattern confirms the integrity of the ethylene bridge.[1] Complex multiplets suggest elimination to vinyl species.

## Part 3: Reactivity & Synthetic Utility (The "Chameleon" Effect)

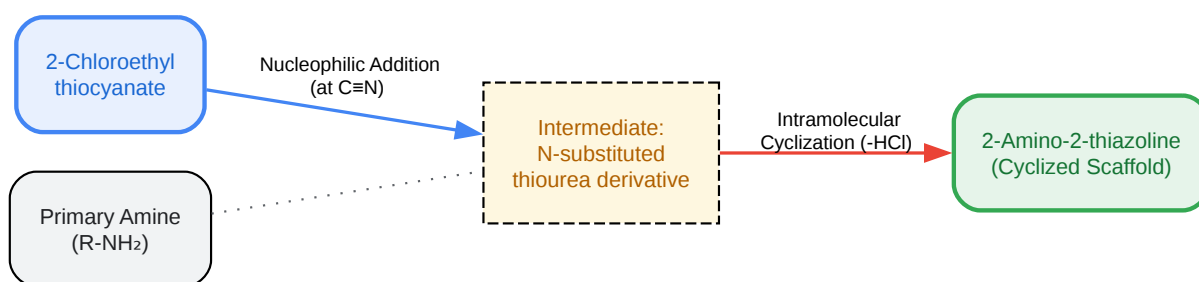
For drug development professionals, the value of **2-chloroethyl thiocyanate** lies in its ambident electrophilicity.[1] It possesses two electrophilic sites:

- The Alkyl Carbon (C-Cl): Susceptible to nucleophilic substitution (ngcontent-ng-c176312016="" \_nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).
- The Nitrile Carbon ( $C\equiv N$ ): Susceptible to nucleophilic addition.[1]

This dual nature allows for "domino" reactions, most notably the synthesis of 2-aminothiazolines, a privileged scaffold in adrenergic receptor ligands and kinase inhibitors.[1]

## Mechanism: Thiazoline Cyclization

When reacted with primary amines, the amine does not simply displace the chloride. Instead, it often attacks the nitrile carbon first, forming a transient thiourea intermediate which then intramolecularly displaces the chloride to close the ring.



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Figure 1: The "Zip-Up" Mechanism.[1] The amine adds to the nitrile to form a tethered nucleophile (sulfur), which then displaces the chloride to close the ring.

## Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of **2-Chloroethyl thiocyanate** from 1-bromo-2-chloroethane. Scale: 100 mmol.

### Reagents:

- 1-Bromo-2-chloroethane (1.2 eq)[1]
- Potassium Thiocyanate (KSCN) (1.0 eq)[1]
- Ethanol (95%)[1]
- Tetrabutylammonium bromide (TBAB) (0.05 eq - Catalyst)[1]

### Step-by-Step Methodology:

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KSCN (9.7 g, 100 mmol) in Ethanol (100 mL).
- Addition: Add TBAB (1.6 g) followed by 1-bromo-2-chloroethane (17.2 g, 120 mmol).
  - Why Bromide? The C-Br bond is weaker than C-Cl, ensuring the thiocyanate selectively displaces the bromide, leaving the chloride intact for later cyclization reactions.
- Reaction: Heat to mild reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.<sup>[1]</sup>
  - Endpoint: Disappearance of KSCN (check aqueous aliquot with [ngcontent-ng-c176312016="" \\_nghost-ng-c3009799073="" class="inline ng-star-inserted">](#) – red color indicates unreacted SCN).
- Workup:
  - Cool to room temperature.<sup>[1][2]</sup> Filter off the precipitated KBr solid.<sup>[1]</sup>
  - Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol.<sup>[1]</sup>
  - Resuspend the residue in [ngcontent-ng-c176312016="" \\_nghost-ng-c3009799073="" class="inline ng-star-inserted">](#) (50 mL) and wash with water (2 x 30 mL) to remove residual salts.
- Purification: Dry organic layer over [ngcontent-ng-c176312016="" \\_nghost-ng-c3009799073="" class="inline ng-star-inserted">](#), filter, and concentrate.
  - Distillation: Distill the crude oil under vacuum (approx. 15 mmHg). Collect the fraction boiling at 85–88°C.
  - Yield Expectation: 75–85%.<sup>[1]</sup>

## Part 5: Handling, Safety & Stability (E-E-A-T Critical)

Hazard Classification:

- Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).[1]
- Vesicant: Structural analog to sulfur mustard (HD).[1] While less potent, it possesses significant blistering potential.[1]

## Operational Safety Protocols

- Containment: All transfers must occur within a certified chemical fume hood.
- Glove Permeation: Standard nitrile gloves offer poor protection against chlorinated organosulfur compounds.[1] Double gloving (Nitrile under Silver Shield/Laminate) is required. [1]
- Decontamination: Spills should be treated with a solution of 10% sodium hypochlorite (bleach) to oxidize the sulfur and hydrolyze the chloride, followed by water.[1]
- Storage: Store at 2–8°C under Argon. The compound slowly releases HCl and polymerizes at room temperature.[1]

## References

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## Sources

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